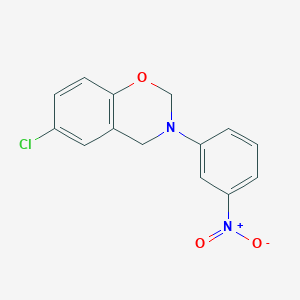![molecular formula C21H22N2O3 B5581392 (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one](/img/structure/B5581392.png)
(6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one is a complex organic molecule characterized by its unique structure, which includes a methoxyphenyl group, a dihydropyrazolylidene moiety, and a cyclohexadienone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions One common approach starts with the preparation of the 2-methoxyphenyl hydrazine derivative, which is then reacted with an appropriate diketone to form the dihydropyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
The compound (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The cyclohexadienone core can be reduced to cyclohexanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. Researchers may explore its efficacy as a drug candidate for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydropyrazole derivatives, methoxyphenyl compounds, and cyclohexadienone analogs. Examples include:
- 4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazole
- 3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)12-26-15-9-10-16(18(24)11-15)21-20(14(3)22-23-21)17-7-5-6-8-19(17)25-4/h5-11,24H,1,12H2,2-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYNSPYDSLPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5,6-dimethyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B5581310.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5581318.png)
![2-{1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5581331.png)
![2-(2,6-dichlorobenzyl)-5-[(3-methoxypiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5581335.png)
![4-[3-(2-methoxyethyl)-1-propyl-1H-1,2,4-triazol-5-yl]-2,6-dimethylpyridine](/img/structure/B5581342.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5581345.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5581349.png)
![3-fluoro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5581351.png)
![4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5581360.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5581369.png)

![1-(2-furylmethyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5581382.png)
![3-(1H-benzimidazol-2-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylpropanamide](/img/structure/B5581385.png)
![5-{[(1R*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5581400.png)
